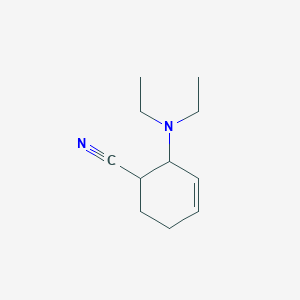

![molecular formula C16H16O5 B14379200 1,2,3,4-Tetramethoxydibenzo[b,d]furan CAS No. 88256-07-9](/img/structure/B14379200.png)

1,2,3,4-Tetramethoxydibenzo[b,d]furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

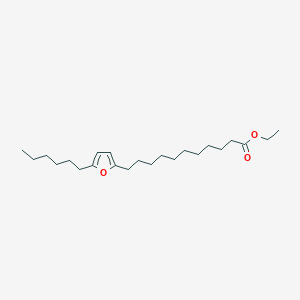

1,2,3,4-Tetramethoxydibenzo[b,d]furan: is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethoxydibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core . Additionally, photochemical reactions of 2,3-disubstituted benzofurans have been explored for the synthesis of related compounds .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal complex catalysis to facilitate the cyclization reactions. The starting materials, such as substituted phenols or biphenyls, are readily available and can be efficiently converted to the desired product through optimized reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4-Tetramethoxydibenzo[b,d]furan undergoes various chemical reactions, including:

Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.

Lithiation: Reaction with butyl lithium results in di-lithiation.

Common Reagents and Conditions:

Halogenation: Typically involves the use of halogenating agents like chlorine or bromine under controlled conditions.

Friedel-Crafts Reactions: Utilize catalysts such as aluminum chloride (AlCl3) to facilitate the reaction with electrophiles.

Lithiation: Requires the use of butyl lithium in an inert atmosphere to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include halogenated derivatives, Friedel-Crafts adducts, and lithiated intermediates, which can be further functionalized for various applications .

Applications De Recherche Scientifique

Medicinal Chemistry: It serves as a scaffold for designing antimicrobial agents and has shown promise in the development of new therapeutic drugs.

Material Science: The unique structural features of dibenzofurans make them suitable for use in organic electronics and optoelectronic devices.

Biological Research: Compounds containing the dibenzofuran core have been investigated for their anticancer, anti-inflammatory, and antioxidant activities.

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetramethoxydibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors.

Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Dibenzofuran: The parent compound with a similar core structure but without methoxy substituents.

Benzofuran: A related compound with a single benzene ring fused to a furan ring.

Naphtho[1,2-b]benzofuran: A derivative with an extended aromatic system.

Uniqueness: 1,2,3,4-Tetramethoxydibenzo[b,d]furan is unique due to its multiple methoxy groups, which enhance its chemical reactivity and potential biological activities compared to its simpler analogs .

Propriétés

Numéro CAS |

88256-07-9 |

|---|---|

Formule moléculaire |

C16H16O5 |

Poids moléculaire |

288.29 g/mol |

Nom IUPAC |

1,2,3,4-tetramethoxydibenzofuran |

InChI |

InChI=1S/C16H16O5/c1-17-12-11-9-7-5-6-8-10(9)21-13(11)15(19-3)16(20-4)14(12)18-2/h5-8H,1-4H3 |

Clé InChI |

SMRVKSHJTJUSTC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

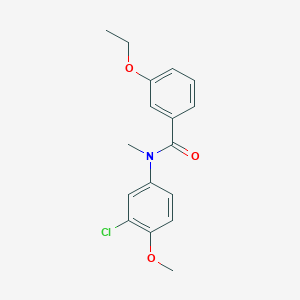

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)

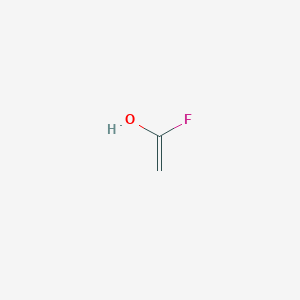

![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)

![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)